Azilsartan-d5 Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

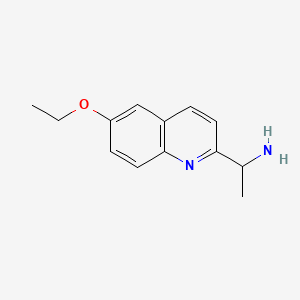

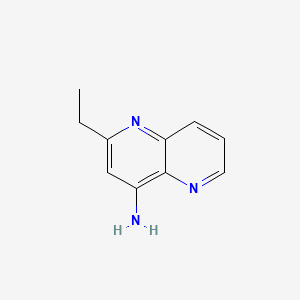

Azilsartan-d5 Methyl Ester is a deuterated form of Azilsartan Methyl Ester, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a labeled internal standard in analytical chemistry to trace and quantify Azilsartan Methyl Ester in various samples . Azilsartan itself is an angiotensin II receptor blocker used to treat hypertension by inhibiting the effects of angiotensin II, a hormone that causes blood vessels to constrict .

Wissenschaftliche Forschungsanwendungen

Azilsartan-d5 Methyl Ester is widely used in scientific research for various applications:

Analytical Chemistry: It serves as an internal standard for the quantification of Azilsartan Methyl Ester in biological and environmental samples.

Pharmacokinetics: Researchers use it to study the absorption, distribution, metabolism, and excretion of Azilsartan Methyl Ester in the body.

Drug Development: It aids in the development of new angiotensin II receptor blockers by providing insights into the metabolic pathways and interactions of Azilsartan Methyl Ester

Wirkmechanismus

Target of Action

Azilsartan-d5 Methyl Ester primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

this compound functions as an antagonist to the AT1 receptor . It selectively binds to these receptors, blocking the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This blockade results in the relaxation of blood vessels, thereby reducing blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin System (RAS). By blocking the AT1 receptor, this compound inhibits the effects of Angiotensin II, a key component of the RAS. This leads to vasodilation (expansion of blood vessels) and decreased secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys .

Pharmacokinetics

this compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60%, indicating that 60% of the ingested dose reaches systemic circulation . It is metabolized primarily by the CYP2C9 enzyme . The elimination half-life of this compound is approximately 11 hours, and it is excreted via feces (55%) and urine (42%) .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced adipogenesis and greater effects on the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the drug shows greater extent of degradation with hydrogen peroxide and acidic and neutral pH, while it shows greater photo stability and dry heat .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Azilsartan-d5 Methyl Ester interacts with angiotensin II receptor type I . It has shown higher affinity, a more potent inhibitory effect, and slower dissociation from this receptor than other ARBs . These interactions play a crucial role in its function as an antihypertensive agent.

Cellular Effects

Azilsartan has been shown to have beneficial effects on cellular mechanisms of cardiometabolic disease . It enhances adipogenesis and affects the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin . Azilsartan also inhibits vascular cell proliferation .

Molecular Mechanism

This compound lowers blood pressure by blocking the action of angiotensin II at the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, reducing blood pressure .

Temporal Effects in Laboratory Settings

It is known that Azilsartan has a half-life of approximately 11 hours , indicating its stability in the body over this period.

Dosage Effects in Animal Models

In animal models, Azilsartan has been shown to prevent endothelial dysfunction more potently than other ARBs . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in blood pressure regulation . It acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Azilsartan-d5 Methyl Ester involves the incorporation of deuterium atoms into the molecular structure of Azilsartan Methyl Ester. This is typically achieved through a series of chemical reactions that introduce deuterium at specific positions in the molecule. One common method involves the use of deuterated reagents in the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of specialized equipment and techniques is essential to achieve high yields and consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: Azilsartan-d5 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Azilsartan: The non-deuterated form used for treating hypertension.

Candesartan: Another angiotensin II receptor blocker with a similar mechanism of action.

Valsartan: A widely used angiotensin II receptor blocker with comparable therapeutic effects

Uniqueness: Azilsartan-d5 Methyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference that allows for precise quantification using mass spectrometry .

Eigenschaften

IUPAC Name |

methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMXVTVLQVGYLX-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)